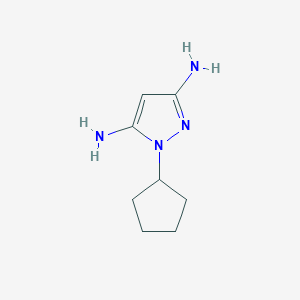

1-cyclopentyl-1H-pyrazole-3,5-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

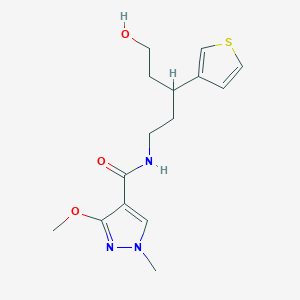

1-Cyclopentyl-1H-pyrazole-3,5-diamine is a chemical compound with the molecular formula C8H14N4 . It has an average mass of 166.224 Da and a monoisotopic mass of 166.121841 Da .

Molecular Structure Analysis

The molecular structure of 1-cyclopentyl-1H-pyrazole-3,5-diamine consists of a five-membered cyclopentyl group attached to a pyrazole ring at one position. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Drug Metabolism

One significant application of pyrazole derivatives is in the field of drug metabolism, where they serve as inhibitors to study cytochrome P450 isoforms in human liver microsomes. These inhibitors help decipher the contribution of various CYP isoforms to drug metabolism, which is crucial for predicting drug-drug interactions (DDIs). This application highlights the importance of pyrazole derivatives in understanding and optimizing drug metabolism and safety profiles (Khojasteh et al., 2011).

Biological Activity and Therapeutic Potential

Pyrazole derivatives exhibit a wide range of biological activities, making them significant in medicinal chemistry. Their activities include anti-cancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects. These derivatives are utilized in synthesizing new chemical entities that could potentially serve as therapeutic agents for various diseases. Specifically, pyrazoline, a closely related derivative, has been studied for its anticancer properties, highlighting its potential as a scaffold for developing new anticancer agents (Ray et al., 2022).

Neurodegenerative Disease Research

Pyrazoline-containing compounds have been identified as promising targets for therapeutic intervention in neurodegenerative disorders. Their ability to inhibit monoamine oxidase (MAO) is particularly noteworthy, as this enzyme plays a significant role in the pathophysiology of diseases like Alzheimer's and Parkinson's. Pyrazolines' neuroprotective properties, including their inhibitory action on acetylcholine esterase (AChE) and beta-amyloid (Aβ) plaques, underscore their potential in managing neurodegenerative diseases (Ahsan et al., 2022).

Eigenschaften

IUPAC Name |

1-cyclopentylpyrazole-3,5-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4/c9-7-5-8(10)12(11-7)6-3-1-2-4-6/h5-6H,1-4,10H2,(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMISJZAFHSQRBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-cyclopentyl-1H-pyrazole-3,5-diamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-[(4-ethoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2585238.png)

![4-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]piperazin-2-one](/img/structure/B2585249.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-4-phenylbutanamide](/img/structure/B2585252.png)

![5-[(3R)-3-Pyridin-4-yloxypyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2585253.png)

![N-[(1-Aminocycloheptyl)methyl]-1,3-benzothiazole-6-carboxamide;dihydrochloride](/img/structure/B2585257.png)

![2-[3-(Trifluoromethyl)pyrazol-1-yl]pyridine-4-carboxylic acid](/img/structure/B2585259.png)